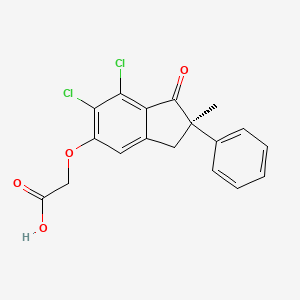
(-)-Indacrinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Indacrinone: is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Indacrinone typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the indanone core through a series of condensation and cyclization reactions.
Introduction of chiral centers: Chiral centers are introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-Indacrinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-Indacrinone is used as a model compound to study chiral synthesis and stereochemistry. Its well-defined chiral centers make it an excellent candidate for research in asymmetric synthesis.
Biology: In biological research, this compound is studied for its effects on ion transport and kidney function. It is used to investigate the mechanisms of diuretic action and the regulation of electrolyte balance.
Medicine: Medically, this compound has been explored for its potential to treat hypertension and edema. Its ability to increase urine production makes it a valuable tool in managing fluid retention in patients with heart failure or kidney disease.
Industry: In the pharmaceutical industry, this compound is used in the development of new diuretic drugs. Its unique properties and effectiveness make it a valuable lead compound for drug discovery.
Mechanism of Action
Molecular Targets and Pathways: (-)-Indacrinone exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine. The resulting diuretic effect helps to reduce blood volume and lower blood pressure.
Comparison with Similar Compounds
Furosemide: Another diuretic that inhibits the sodium-potassium-chloride cotransporter but has a different chemical structure.
Bumetanide: Similar in action to (-)-Indacrinone but with distinct pharmacokinetic properties.
Torsemide: A loop diuretic with a longer duration of action compared to this compound.
Uniqueness: this compound is unique due to its specific chiral centers and the resulting stereochemistry, which can influence its pharmacological activity and selectivity. Its distinct chemical structure also allows for different metabolic pathways and interactions compared to other diuretics.
Properties
CAS No. |
56049-89-9 |
|---|---|
Molecular Formula |
C18H14Cl2O4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
PRKWVSHZYDOZLP-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















